10-Bromodecanol
Overview
Description
10-Bromodecanol, also known as Decamethylene bromohydrin, is an organic compound with a linear formula of Br(CH2)10OH . It is used in various applications due to its characteristic bromine functional group, which makes it highly reactive .
Synthesis Analysis
10-Bromodecanol can be synthesized through several methods . One method involves the reaction of C14H29BrO3 with [2,2]bipyridinyl and trimethylsilyl trifluoromethanesulfonate in dichloromethane at 0°C for 0.5 hours under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 10-Bromodecanol is C10H21BrO . It has a molecular weight of 237.18 . The SMILES string representation of the molecule is OCCCCCCCCCCBr .
Physical And Chemical Properties Analysis
10-Bromodecanol is a liquid at room temperature . It has a density of 1.19 g/mL at 25°C . Its boiling point is 165-169°C at 10 mmHg . The refractive index is 1.476 .
Scientific Research Applications
Organic Synthesis
10-Bromodecanol serves as a versatile intermediate in organic synthesis. Its primary function is to introduce a decyl bromide moiety into larger molecules. This can be particularly useful in the synthesis of complex organic compounds, such as pheromones, where the bromide acts as a reactive site for further functionalization .
Pharmaceuticals
In the pharmaceutical industry, 10-Bromodecanol is used as a building block for the synthesis of various drugs. Its bromine atom can be substituted with other pharmacophores, aiding in the creation of novel compounds with potential therapeutic effects .
Agrochemicals
The compound finds application in the development of agrochemicals. Its long carbon chain and reactive bromine atom make it suitable for crafting pesticides and herbicides that require specific chain lengths for optimal activity .
Dyestuff
10-Bromodecanol is utilized in the production of dyes and pigments. The bromine atom can participate in coupling reactions, which are essential for creating the chromophore structures responsible for the color properties of dyes .
Materials Science
In materials science, 10-Bromodecanol is used to modify surface properties of materials. It can act as a hydrophobic tail in surfactants or as a component in the synthesis of polymers with specific characteristics .
Chemical Engineering
This compound is significant in chemical engineering processes, particularly in the design of process flows and the synthesis of intermediates for industrial-scale chemical production .
Environmental Science
10-Bromodecanol may be involved in environmental science research, particularly in the study of its degradation products and their impact on ecosystems. Understanding its behavior in the environment is crucial for assessing the risks associated with its use .
Biochemistry
In biochemistry, 10-Bromodecanol can be used to study lipid membranes and the interaction of hydrophobic compounds with biological systems. It can serve as a model compound to understand the behavior of lipid-like substances in living organisms .
Safety and Hazards
10-Bromodecanol is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
Target of Action
10-Bromodecanol, also known as Decamethylene bromohydrin , is a technical grade compoundIt’s suggested that it may have an impact on the respiratory system .
Biochemical Pathways
It has been used in the synthesis of (11z,13z)-11,13-hexadecadienal , which is the female sex pheromone of the navel orangeworm (Amyelois transitella) .
Result of Action
It’s known to be used in the synthesis of (11z,13z)-11,13-hexadecadienal , a compound with known biological activity.
properties
IUPAC Name |
10-bromodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMUUBPTDRQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068855 | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecanol | |
CAS RN |
53463-68-6 | |
Record name | 10-Bromo-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53463-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanol, 10-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-bromodecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 10-Bromo-1-decanol in chemical synthesis?
A1: 10-Bromo-1-decanol serves as a key starting material for synthesizing various (Z,Z)-dienes and conjugated en-ynes, which are commonly found in the sex pheromones of insects, particularly those belonging to the Notodontidae family [, ]. This compound's structure, with its terminal bromine and hydroxyl groups, makes it an ideal substrate for further modifications like alkylation and coupling reactions.
Q2: Can you elaborate on the synthesis of insect pheromones using 10-Bromo-1-decanol?
A2: Researchers have successfully synthesized (11Z,13Z)-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella), using 10-Bromo-1-decanol as the starting material []. The synthesis involved a multi-step process, including alkylation, Sonogashira-Hagihara coupling, and Brown's hydroboration-protonolysis reactions. This method enabled the production of the pheromone on a multi-gram scale, highlighting the compound's potential for large-scale applications [].
Q3: What challenges are associated with the synthesis of 10-Bromo-1-decanol itself?
A3: One of the main challenges in synthesizing 10-Bromo-1-decanol is achieving high selectivity for the monobrominated product and minimizing the formation of the dibrominated byproduct, 1,10-dibromodecane []. Traditional methods often result in a mixture of both.
Q4: Have there been any advancements in addressing the selectivity issue during 10-Bromo-1-decanol synthesis?
A4: Yes, recent research has explored using microwave irradiation during the synthesis of 10-Bromo-1-decanol from decane-1,10-diol and aqueous hydrobromic acid []. This method, utilizing toluene as a solvent, led to a significant improvement in selectivity (95.2%) and a yield of 53.5% for the desired 10-Bromo-1-decanol [].
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